Ractopamine-d5 Hydrochloride
CAS No.:
Cat. No.: VC0204580
Molecular Formula: C₁₈H₁₉D₅ClNO₃
Molecular Weight: 342.87
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₈H₁₉D₅ClNO₃ |
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Molecular Weight | 342.87 |
Introduction
Chemical Characteristics and Structural Properties
Ractopamine-d5 Hydrochloride (chemical formula: ) is a stable isotope-labeled derivative of ractopamine hydrochloride, wherein five hydrogen atoms are replaced with deuterium at the 2,3,5,6 positions on the phenolic ring and the ethylamino side chain . This substitution preserves the compound’s physicochemical behavior while introducing a mass difference of 5 atomic mass units (AMU), crucial for distinguishing it from unlabeled ractopamine in mass spectrometric analyses .
The molecular weight of Ractopamine-d5 Hydrochloride is 342.87 g/mol, with a hydrochloride salt formulation ensuring solubility in polar solvents such as methanol and water . Its stability under standard laboratory conditions (shipped with blue ice, stored at -20°C) makes it suitable for long-term use in analytical workflows .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 342.87 g/mol | |
Solubility | Methanol, Water | |
Storage Conditions | -20°C, desiccated |
Synthesis and Isotopic Labeling
Deuterium incorporation in Ractopamine-d5 Hydrochloride occurs via hydrogen-deuterium exchange reactions or synthetic routes using deuterated precursors. The specific labeling pattern—2,3,5,6-tetradeutero on the phenolic ring and one deuterium on the ethylamino side chain—minimizes metabolic interference while maintaining structural homology to the parent compound . Commercial synthesis adheres to Good Manufacturing Practice (GMP) standards, with vendors like LGC Standards and Cleanchem providing certificates of analysis (CoA) validating isotopic purity (>98%) and chemical identity .
The compound’s synthesis involves:
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Deuteration of Phenolic Rings: Catalytic deuteration under controlled pH and temperature .
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Side-Chain Modification: Introduction of deuterium at the β-carbon of the ethylamino group via reductive amination .
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Salt Formation: Precipitation with hydrochloric acid to yield the hydrochloride salt .
Parameter | Value | Source |
---|---|---|
Linear Range | 0.5–100 ng/mL | |
Recovery (%) | 79–82 (Ractopamine) | |
LOD | 0.6 ng/mL (Ractopamine) | |
Analytical Time | 8 minutes per sample |
Pharmacological and Toxicological Profile
Mechanism of Action
Ractopamine, the parent compound, is a phenethanolamine β₁-adrenoceptor agonist that repartitions nutrients toward lean muscle growth in livestock. It activates adenylate cyclase, increasing cAMP levels and enhancing protein synthesis while inhibiting lipogenesis . Although Ractopamine-d5 Hydrochloride itself is pharmacologically inert, its use in tracer studies has elucidated ractopamine’s metabolic pathways, including hepatic glucuronidation and renal excretion .
Future Directions and Research Gaps
While Ractopamine-d5 Hydrochloride is well-characterized analytically, studies on its long-term stability under diverse storage conditions (e.g., ambient vs. refrigerated) remain limited. Additionally, expanding its application to novel matrices like milk or eggs could enhance food safety monitoring frameworks.
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